molecular formula C13H14BrNO4 B2639576 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide CAS No. 2309801-34-9

5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide

Cat. No.: B2639576
CAS No.: 2309801-34-9
M. Wt: 328.162
InChI Key: CQOJTNZOZQEZPJ-UHFFFAOYSA-N
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Description

5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide ( 2309801-34-9) is a synthetic small molecule with a molecular formula of C 13 H 14 BrNO 4 and a molecular weight of 328.16 g/mol . This brominated furan-carboxamide derivative features a hydroxyethyl linker and a 2,5-dimethylfuran moiety, a structural motif present in various bioactive compounds and materials science precursors . The specific research applications and biological activity profile for this compound are not fully established in the widely available literature. Its structural characteristics suggest potential as a building block in medicinal chemistry for the development of novel therapeutic agents, or as a key intermediate in organic synthesis and materials science . Researchers are encouraged to investigate its potential mechanism of action and physicochemical properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c1-7-5-9(8(2)18-7)10(16)6-15-13(17)11-3-4-12(14)19-11/h3-5,10,16H,6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOJTNZOZQEZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=C(O2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-furanmethanol to produce 5-bromo-2-furanmethanol. This intermediate is then reacted with 2,5-dimethylfuran under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of catalysts and solvents that are environmentally friendly is crucial for sustainable production .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the application and the biological system involved .

Comparison with Similar Compounds

Key Features :

  • Furan Rings: Two furan rings are present: one brominated at the 5-position (furan-2-carboxamide) and a 2,5-dimethyl-substituted furan in the ethanolamine side chain.
  • Substituent Diversity : The dimethylfuran group introduces steric bulk and lipophilicity compared to simpler alkyl or aryl substituents.

The compound belongs to a class of brominated furan carboxamides, which are often studied for their pharmacological or material science applications. Below is a comparative analysis with structurally related analogs (Table 1).

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₄H₁₅BrN₂O₄* ~375.2† - 5-Bromo-furan-2-carboxamide
- 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl
Unique dimethylfuran-hydroxyl combination; potential for dual hydrogen bonding
5-bromo-N-[3-chloro-4-(difluoromethoxy)phenyl]furan-2-carboxamide (730986-76-2) C₁₂H₇BrClF₂NO₃ 360.55 - 3-Chloro-4-(difluoromethoxy)phenyl High halogen content (Br, Cl, F); increased electronegativity
5-bromo-N-[2-(3-chlorophenyl)ethyl]-2-furamide (544460-95-9) C₁₃H₁₁BrClNO₂ 328.59 - 2-(3-chlorophenyl)ethyl Simplified ethyl-phenyl linker; lower molecular weight
5-bromo-N-[4-(prop-2-en-1-yloxy)phenyl]furan-2-carboxamide (881549-60-6) C₁₄H₁₂BrNO₃ 322.15 - 4-Allyloxy-phenyl Allyl group introduces potential reactivity (e.g., polymerization or click chemistry)

*Estimated formula based on structural analogy; †Calculated using standard atomic weights.

Key Findings :

Substituent-Driven Properties: The target compound’s 2,5-dimethylfuran-3-yl group distinguishes it from analogs with halogenated aryl (e.g., 730986-76-2 ) or allyloxy-phenyl (e.g., 881549-60-6 ) substituents. This group likely increases steric hindrance and lipophilicity, which could influence membrane permeability in biological systems.

Hydrogen-Bonding Potential: The hydroxyl group in the target compound’s ethanolamine side chain provides an additional hydrogen-bond donor compared to non-hydroxylated analogs (e.g., 544460-95-9 ). This feature may improve solubility or interaction with polar targets.

Molecular Weight and Complexity :

  • The target compound (~375 g/mol) is heavier than 881549-60-6 (322 g/mol) , primarily due to the dimethylfuran and hydroxyl groups. Higher molecular weight may impact pharmacokinetics in drug discovery contexts.

Synthetic Accessibility :

  • Analogs like 544460-95-9 (simpler ethyl-phenyl linker) are likely easier to synthesize than the target compound, which requires introducing both dimethylfuran and hydroxyl groups.

Biological Activity

5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]furan-2-carboxamide is a synthetic compound notable for its unique structural features, including a bromine atom and a furan derivative. Its molecular formula is C14H15BrN2O3C_{14}H_{15}BrN_{2}O_{3}. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.

Structural Characteristics

The compound features:

  • Bromine atom at the 5-position of the furan ring.
  • Hydroxyethyl group that connects to a 2,5-dimethylfuran moiety.
  • Pyridine ring , enhancing its reactivity and biological potential.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antidiabetic Properties

A patent describes the compound's potential as an anti-diabetic agent, particularly in treating type 2 diabetes and related metabolic disorders. The compound is believed to modulate metabolic pathways that enhance insulin sensitivity and glucose uptake in cells .

Cytoprotective Effects

In studies involving human colon fibroblast cells (CCD-18Co), the compound demonstrated cytoprotective effects against DNA and mitochondrial damage induced by carcinogens. The pretreatment with this compound reduced DNA strand breaks and preserved mitochondrial membrane potential .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Specific Enzymes : The compound may interact with enzymes involved in glucose metabolism.
  • Reduction of Oxidative Stress : It appears to mitigate nitrosative stress rather than oxidative stress, which is crucial for its protective effects against cellular damage .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Aspects
5-bromo-2-furanmethanolContains furan and bromineSimpler structure without pyridine
2,5-dimethylfuranFuran derivativeLacks functional groups present in target
5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamideSimilar pyridine structureLacks the furan moiety

The combination of both bromine and furan moieties in this compound enhances its reactivity and potential biological activity compared to similar compounds .

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Antidiabetic Activity : Clinical trials are ongoing to assess its efficacy in improving glycemic control among diabetic patients.
  • Cytoprotection : Laboratory studies have shown that the compound significantly reduces markers of cellular damage in fibroblast models exposed to carcinogenic stressors.

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